Isothiazol-4-amine hydrochloride

Description

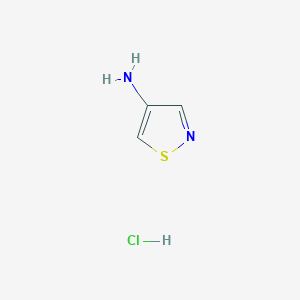

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDCYJWMJZADPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696349 | |

| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64527-29-3 | |

| Record name | 4-Isothiazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isothiazol-4-amine hydrochloride CAS number 64527-29-3

An In-Depth Technical Guide to Isothiazol-4-amine Hydrochloride (CAS 64527-29-3): A Keystone for Advanced Drug Discovery

Authored by a Senior Application Scientist

Foreword: this compound is more than a mere catalog chemical; it is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This guide moves beyond surface-level data to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of its properties, synthesis, and application. We will explore the causality behind experimental choices, grounding our discussion in the established principles of heterocyclic chemistry and its role in creating next-generation therapeutics.

Part 1: Core Chemical Identity and Physicochemical Profile

This compound, registered under CAS number 64527-29-3, is the hydrochloride salt of 4-amino-1,2-thiazole. The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, a scaffold that imparts unique electronic and steric properties crucial for biological interactions.[1][2] The hydrochloride form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various experimental settings.

The compound typically presents as a light yellow to yellow solid and should be stored at room temperature.[3] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 64527-29-3 | [3][4] |

| Molecular Formula | C₃H₅ClN₂S | [4][5] |

| Molecular Weight | 136.60 g/mol | [4][5] |

| Appearance | Light yellow to yellow solid | [3] |

| SMILES | NC1=CSN=C1.[H]Cl | [4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |

| logP (calculated) | 1.1471 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Storage Temperature | Room Temperature | [3][4] |

Part 2: The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities.[6] Its derivatives have been investigated for applications ranging from anticancer to anti-inflammatory and antiviral therapies.[1][7] The unique arrangement of sulfur and nitrogen atoms in the ring allows for diverse non-covalent interactions with biological targets and can protect the molecule from enzymatic degradation, thereby extending its therapeutic action.[6]

Isothiazoles are considered bioisosteres of other five-membered heterocycles like thiazoles, pyrazoles, and oxazoles, allowing chemists to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties by substituting one ring system for another.[8][9] This strategic importance is why building blocks like this compound are invaluable to drug discovery programs.

Caption: Diverse biological activities stemming from the isothiazole core.

Part 3: Synthesis and Reactivity: A Chemist's Perspective

The synthesis of substituted isothiazoles is a well-documented field, offering multiple pathways to access desired structures.[10] For 4-aminoisothiazoles, a common strategy involves the construction of the heterocyclic ring from acyclic precursors followed by functional group manipulation.

A plausible and efficient synthetic approach is the [4+1] annulation, which builds the ring from a four-atom chain and a one-atom component.[10]

Caption: Generalized workflow for the synthesis of Isothiazol-4-amine HCl.

Expertise in Action: Causality of Reagent Choice

-

β-Ketothioamide: This precursor is ideal as it contains the requisite C-C-C=S backbone. The ketone provides an electrophilic site for initial amine condensation, while the thioamide furnishes the sulfur atom for the heterocycle.

-

Ammonium Acetate (NH₄OAc): This reagent serves a dual purpose. It is a convenient source of ammonia (the nitrogen atom for the ring) and the acetate acts as a mild base to promote the condensation and subsequent cyclization steps.[10]

-

Aerial Oxidation: The final ring-closing step to form the stable aromatic isothiazole often involves an oxidation to form the S-N bond. Allowing the reaction to proceed in the presence of air is an operationally simple and "green" method to achieve this transformation.[10]

-

Hydrochloric Acid (HCl): Treatment of the final amine with HCl serves two critical functions for a drug development professional. First, it protonates the basic amino group to form a stable, crystalline salt that is easier to purify and handle than the free base. Second, it often improves the compound's solubility in polar and aqueous media, which is advantageous for biological testing.

Reactivity and Derivatization

The true value of this compound lies in its potential as a synthetic intermediate. The primary amino group at the C4 position is a versatile handle for further functionalization. Through diazotization (treatment with nitrous acid), the amine can be converted into a diazonium salt.[2] This intermediate is highly reactive and can be displaced by a wide array of nucleophiles in Sandmeyer-type reactions to install halides (Cl, Br, I), cyano groups, and other functionalities at the C4 position, opening a vast chemical space for structure-activity relationship (SAR) studies.[2]

Part 4: Proposed Mechanism of Action: Insights from Isothiazolones

While the specific targets of this compound derivatives must be determined empirically, the broader class of isothiazolones provides a well-established mechanism of action that serves as an authoritative starting point. Isothiazolones are potent electrophiles that function as broad-spectrum antimicrobial agents by inhibiting essential cellular enzymes.[11][12]

The core mechanism involves the electrophilic sulfur atom of the isothiazole ring. This atom is susceptible to nucleophilic attack by thiol (-SH) groups present in the cysteine residues of key enzymes.[13][14]

The two-step inhibitory process is as follows:

-

Rapid Inhibition: The isothiazolone rapidly and covalently reacts with exposed thiol groups on enzymes and proteins, particularly those involved in cellular respiration like dehydrogenases. This leads to the formation of mixed disulfides, which inactivates the enzyme.[12][13]

-

Irreversible Damage: This initial inhibition disrupts critical metabolic pathways, such as ATP synthesis. The resulting cellular stress and inability to produce energy lead to irreversible damage and, ultimately, cell death.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. aablocks.com [aablocks.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. AU2007203344A1 - Isothiazole derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 8. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. Isothiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Discovery of Isothiazol-4-amine Hydrochloride

Abstract

Isothiazol-4-amine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and materials science. The isothiazole scaffold is a bioisostere of various other five-membered rings and is integral to numerous pharmacologically active compounds.[1] However, the inherent instability of the 4-amino substituted free base has historically limited its accessibility and application. This technical guide provides a comprehensive overview of the synthetic pathways developed to produce Isothiazol-4-amine in its stable hydrochloride salt form. We will delve into the rationale behind its "discovery" as a viable synthetic intermediate, detail a robust, multi-step synthetic protocol, and discuss its characterization and applications. This document serves as a practical resource for researchers aiming to incorporate this valuable synthon into their discovery programs.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to engage in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

The position of substituents on the isothiazole ring dramatically influences its biological activity. While 2- and 5-substituted aminothiazoles are common, the 4-amino substitution pattern offers a distinct vector for molecular elaboration. However, a significant challenge has been the pronounced instability of 4-aminoisothiazole and its analogues, which can be prone to tautomerization and hydrolytic decomposition in aqueous media.[3] This lability hindered its use for many years. The "discovery" of this compound was not the identification of a novel molecule per se, but rather the development of a methodology to isolate and handle this crucial intermediate in a stable, synthetically useful form. The hydrochloride salt effectively "locks" the amine, preventing degradation and enabling its use in subsequent chemical transformations.

A Plausible Synthetic Pathway: From Isothiazole to its 4-Amino Hydrochloride Salt

Direct amination of the isothiazole C4 position is challenging. A more reliable and field-proven strategy involves the nitration of the isothiazole core, followed by the reduction of the resulting nitro group to the desired amine. This classic approach provides a dependable route to the target molecule.

Step 1: Electrophilic Nitration of Isothiazole

The isothiazole ring is an electron-rich heteroarene, making it susceptible to electrophilic substitution, primarily at the C4 position.[4] This regioselectivity is a key advantage in the synthesis of 4-substituted derivatives.

-

Reaction: Isothiazole → 4-Nitroisothiazole

-

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich C4 position of the isothiazole ring.

Step 2: Reduction of 4-Nitroisothiazole

The nitro group of 4-Nitroisothiazole can be efficiently reduced to the primary amine using various established methods. A common and effective method is catalytic hydrogenation or reduction using a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.

-

Reaction: 4-Nitroisothiazole → Isothiazol-4-amine

-

Mechanism: Using SnCl₂, the reaction is a multi-step redox process where the tin(II) is oxidized to tin(IV) while the nitro group is reduced. The acidic conditions are crucial for the reaction progress and for protonating the intermediate species.

Step 3: Formation of the Hydrochloride Salt

Due to the instability of the free amine, it is typically not isolated. The reaction mixture from the reduction step, which is already acidic, can be worked up to directly isolate the hydrochloride salt. Alternatively, if the free base is generated, it must be immediately converted to the salt.

-

Reaction: Isothiazol-4-amine → this compound

-

Mechanism: This is a simple acid-base reaction. The basic exocyclic amino group is protonated by hydrochloric acid to form the stable ammonium salt.

The overall synthetic workflow is visualized below.

Sources

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Isothiazol-4-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to Isothiazol-4-amine Hydrochloride for Advanced Research and Development

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 64527-29-3) is a heterocyclic amine salt that serves as a crucial building block in modern synthetic chemistry. The isothiazole ring, a five-membered aromatic system containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities and metabolic stability.[1] This guide provides an in-depth examination of the molecule's fundamental properties, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design. This compound is a solid at room temperature, typically appearing as a light yellow to yellow solid.[2] Its hydrochloride form enhances solubility in aqueous media, a critical attribute for many biological assays and synthetic protocols.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClN₂S | [2][3][4][5][6] |

| Molecular Weight | 136.60 g/mol | [3][5] |

| CAS Number | 64527-29-3 | [3][4][6] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | Typically ≥95-97% | [3][5] |

| Storage Conditions | Store at room temperature in a dry area | [2][3][4] |

| SMILES | NC1=CSN=C1.[H]Cl | [3][4] |

Synthesis Strategies and Mechanistic Considerations

The synthesis of substituted isothiazoles is a well-established field, typically approached through ring-forming reactions or the functionalization of a pre-existing isothiazole core.[1][7] The preparation of Isothiazol-4-amine, specifically, often involves multi-step sequences where the amino group is introduced onto the heterocyclic ring.

The causality behind choosing a synthetic route often depends on the availability of starting materials and the desired substitution pattern. A common strategy involves the construction of the isothiazole ring from acyclic precursors containing the requisite N-S bond or precursors that facilitate its formation via cyclization.

One powerful method for modifying the isothiazole ring involves the use of its corresponding amines as synthetic intermediates. For instance, isothiazolamines can be converted into diazonium salts, which are versatile precursors for introducing a wide array of functional groups, including halogens, through reactions like the Sandmeyer reaction.[8]

Analytical Characterization: A Self-Validating Protocol

Ensuring the identity and purity of this compound is paramount for its use in sensitive applications like drug discovery. A multi-pronged analytical approach provides a self-validating system, where data from orthogonal techniques corroborate the material's integrity.

Step-by-Step Analytical Workflow

-

Structural Confirmation (NMR Spectroscopy):

-

Objective: To confirm the chemical structure and connectivity of the molecule.

-

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra.

-

Expected ¹H NMR: Signals corresponding to the two aromatic protons on the isothiazole ring and a broad signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the heterocyclic system.

-

Expected ¹³C NMR: Signals for the three distinct carbon atoms within the isothiazole ring.

-

-

Causality: NMR is the gold standard for structural elucidation of organic molecules, providing unambiguous evidence of the atomic framework. ChemicalBook provides access to reference spectra for similar compounds, which can be used for comparison.[9]

-

-

Molecular Weight Verification (Mass Spectrometry):

-

Objective: To confirm the molecular weight of the parent amine.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ of the free amine (Isothiazol-4-amine), which has a mass of approximately 101.02 Da.

-

-

-

Purity Assessment (HPLC):

-

Objective: To quantify the purity of the compound and identify any potential impurities.

-

Protocol:

-

Develop a suitable High-Performance Liquid Chromatography (HPLC) method, typically using a C18 reverse-phase column.

-

Prepare a standard solution of the sample at a known concentration.

-

Inject the sample and monitor the elution profile using a UV detector (typically between 210-280 nm).

-

Expected Result: A major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to all other peaks.

-

-

Applications in Drug Development and Research

The isothiazole scaffold is a key component in numerous biologically active compounds.[1] this compound, as a primary amine, provides a reactive handle for derivatization, making it an invaluable starting material for creating libraries of novel compounds.

-

Medicinal Chemistry: Thiazole and isothiazole derivatives are integral to drugs with diverse therapeutic applications, including anticonvulsant, antitumor, and antimicrobial agents.[10] The amine group of this compound can be readily acylated, alkylated, or used in coupling reactions to synthesize more complex molecules with potential therapeutic value. For example, it can serve as a key intermediate in the synthesis of kinase inhibitors or receptor antagonists.[1][11]

-

Agrochemicals: The isothiazole ring is also found in fungicides and plant growth regulators.[1] The unique electronic properties of the ring can contribute to potent and selective activity against agricultural pests.

-

Materials Science: Heterocyclic compounds, including isothiazoles, are explored as ligands for creating metal complexes. These complexes can have interesting catalytic or photophysical properties.[1][3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) for this exact compound was not retrieved, general precautions for amine hydrochlorides and isothiazole derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[12]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood.[13][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its defined chemical properties, versatile reactivity, and the biological significance of its core scaffold make it a compound of high interest for researchers in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is the cornerstone of its successful application in advancing scientific discovery.

References

-

AA Blocks. (n.d.). 64527-29-3 | MFCD18914401 | this compound. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of Methyl-thiazol-4-ylmethyl-amine hydrochloride. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

NALCO Water. (n.d.). SAFETY DATA SHEET NALCON® 7678. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

- Google Patents. (2013). CN103087002A - Preparation method of isothiazolinone.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. aablocks.com [aablocks.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [amp.chemicalbook.com]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Isothiazol-5-amine hydrochloride(92815-50-4) 1H NMR spectrum [chemicalbook.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. aksci.com [aksci.com]

- 13. capotchem.cn [capotchem.cn]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Isothiazol-4-amine Hydrochloride

Introduction

Isothiazol-4-amine hydrochloride (CAS No. 64527-29-3) is a heterocyclic amine belonging to the isothiazole family.[1][2] The isothiazole ring is a significant structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting electronic properties.[3][4] As with any compound intended for advanced research or drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While a complete, publicly available dataset for this specific salt is limited, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a predictive and interpretive framework for researchers. The methodologies and interpretations herein are designed to be self-validating, providing a robust system for the characterization of this and related compounds.

Molecular Structure

This compound has the molecular formula C₃H₅ClN₂S and a molecular weight of 136.60 g/mol .[1][5] The structure consists of a five-membered isothiazole ring with an amine group at the C4 position, which is protonated to form the hydrochloride salt.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the arrangement of atoms and the integrity of the heterocyclic core.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical. Due to the hydrochloride salt form and the presence of exchangeable amine protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its polarity effectively dissolves the salt, and it slows the exchange rate of the -NH₃⁺ protons with residual water, often allowing them to be observed as a broad signal. In contrast, using D₂O would lead to rapid H/D exchange, causing the amine proton signals to disappear.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the isothiazole ring and the protons of the ammonium group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~8.8 - 9.0 | Doublet (d) | ~1.5 - 2.0 | Proton on C3 |

| H-5 | ~9.1 - 9.3 | Doublet (d) | ~1.5 - 2.0 | Proton on C5 |

| -NH₃⁺ | ~7.0 - 9.0 | Broad Singlet (br s) | - | Ammonium Protons |

Interpretation:

-

Ring Protons (H-3 and H-5): The protons on the isothiazole ring are expected at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the sulfur and nitrogen heteroatoms. For the parent isothiazole, H-3 appears at ~8.72 ppm and H-5 at ~8.54 ppm.[6] The presence of the ammonium group at C4 will further influence these shifts. They are expected to appear as doublets due to coupling with each other, though the coupling constant (⁴JHH) across the heteroatom and two carbon atoms is typically small.

-

Ammonium Protons (-NH₃⁺): The protons of the ammonium group will appear as a broad singlet. The exact chemical shift is highly dependent on concentration, temperature, and residual water in the solvent.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum should reveal three signals for the three carbon atoms of the isothiazole ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C-3 | ~150 - 155 | Carbon adjacent to S and N |

| C-4 | ~115 - 125 | Carbon bearing the ammonium group |

| C-5 | ~145 - 150 | Carbon adjacent to N |

Interpretation: The chemical shifts of the ring carbons are characteristic of heterocyclic aromatic systems. C-3 and C-5 are significantly deshielded due to their proximity to the electronegative heteroatoms. C-4, being bonded to the electron-withdrawing ammonium group, will also be downfield relative to a simple alkene carbon but may be less deshielded than C-3 and C-5.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle.

-

Set the spectral width to cover a range from -1 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Sample Preparation Insights

For a solid hydrochloride salt, the Attenuated Total Reflectance (ATR) method is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, avoids potential hygroscopic issues with KBr, and ensures excellent particle contact with the crystal, leading to high-quality, reproducible spectra. The pressure applied in an ATR setup must be consistent to ensure spectral intensity is comparable between samples.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations from the ammonium group and the isothiazole ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | N-H Stretch | R-NH₃⁺ (Ammonium) |

| ~1620 - 1580 | C=N / C=C Stretch | Isothiazole Ring |

| ~1550 - 1480 | N-H Bend | R-NH₃⁺ (Ammonium) |

| ~1450 - 1300 | Ring Skeletal Vibrations | Isothiazole Ring |

| ~850 - 700 | C-H Out-of-Plane Bend | Aromatic C-H |

| ~750 - 650 | C-S Stretch | Thioether-like |

Interpretation:

-

N-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[7] This broadness is due to extensive hydrogen bonding in the solid state.

-

Ring Vibrations: The absorptions between 1620 cm⁻¹ and 1300 cm⁻¹ are due to the stretching and skeletal vibrations of the C=C and C=N bonds within the aromatic isothiazole ring. These are crucial for confirming the presence of the heterocyclic core.

-

N-H Bending: A distinct band around 1500 cm⁻¹ corresponds to the bending vibration of the N-H bonds in the ammonium group.

-

C-S Stretching: The C-S bond vibration is typically weak and appears in the fingerprint region (below 800 cm⁻¹).[7]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Expertise & Causality: Ionization Technique

Electrospray Ionization (ESI) is the ideal technique for this compound. As a pre-formed salt, the compound is already ionic in solution, making it perfectly suited for the gentle ionization process of ESI. This technique typically produces a prominent protonated molecular ion [M+H]⁺ corresponding to the free base, with minimal fragmentation, which is ideal for confirming the molecular weight.

Predicted Mass Spectrometry Data

The analysis will focus on the free base, isothiazol-4-amine (C₃H₄N₂S), which has a monoisotopic mass of 100.0149 Da.

| m/z (Predicted) | Ion Species | Notes |

| 101.0227 | [C₃H₅N₂S]⁺ | The protonated molecular ion ([M+H]⁺) of the free base. Expected to be the base peak in positive ESI mode. |

| 74.0253 | [C₂H₄NS]⁺ | A potential fragment from the loss of HCN. |

| 58.9911 | [C₂HNS]⁺ | A potential fragment from further rearrangement. |

Interpretation: The primary goal is to observe the [M+H]⁺ ion at m/z 101.0227. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing unequivocal evidence for the molecular formula. Fragmentation can be induced (e.g., using tandem MS/MS) to further probe the structure.

Caption: Plausible ESI-MS/MS fragmentation pathway.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps ensure efficient protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., +3 to +4 kV).

-

Optimize the source temperature and gas flows (nebulizing and drying gases) to achieve a stable spray and efficient desolvation.

-

-

Mass Spectrum Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

-

(Optional) Tandem MS (MS/MS): If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 101.0) in the first mass analyzer and scanning for its fragments in the second.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR serve to confirm the covalent structure and protonation state. IR spectroscopy provides rapid verification of key functional groups, particularly the characteristic vibrations of the ammonium salt and the isothiazole ring. Finally, ESI-MS unequivocally confirms the molecular weight of the parent amine. By following the detailed protocols and interpretive guidelines presented in this document, researchers can confidently establish the identity, purity, and structural integrity of this important heterocyclic compound, ensuring the reliability of their subsequent scientific investigations.

References

-

ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]3]

-

ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]7]

-

ACS Publications. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Available at: [Link]4]

Sources

The Isothiazole Scaffold: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Isothiazoles in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has garnered significant attention in medicinal chemistry for its diverse and potent biological activities.[1][2] This unique structural motif imparts favorable physicochemical properties, enabling isothiazole derivatives to interact with a wide range of biological targets.[1][3] As the challenges of drug resistance and the need for more targeted therapies intensify, the exploration of novel isothiazole-based compounds presents a promising frontier in the discovery of new therapeutic agents.[4][5] This guide provides an in-depth technical overview of the multifaceted biological activities of novel isothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a logical framework for the rational design of next-generation isothiazole-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, survival, and proliferation.[7][8]

Mechanistic Insights: Inhibition of Key Signaling Pathways

Several studies have implicated the modulation of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in the anticancer effects of isothiazole and related benzothiazole derivatives.[9][10]

NF-κB Signaling Pathway Inhibition: The NF-κB pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[9] Constitutive activation of NF-κB is a hallmark of many cancers, making it an attractive therapeutic target.[11] Certain benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade.[12][13][14] This inhibition can occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.

Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition by isothiazole derivatives.

MAPK Signaling Pathway Modulation: The MAPK signaling pathways are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2][15] Dysregulation of these pathways is a common feature in cancer.[15] Benzothiazole derivatives have been shown to suppress the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK, in response to inflammatory stimuli like LPS.[10] By inhibiting these signaling cascades, isothiazole derivatives can potentially arrest the cell cycle and induce apoptosis in cancer cells.[2][16]

Figure 2: Overview of the MAPK signaling cascade and a potential point of inhibition by isothiazole derivatives.

Quantitative Evaluation of Antiproliferative Activity

The antiproliferative activity of novel isothiazole derivatives is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.

| Isothiazole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 7c | Not Specified | < 100 | [17] |

| Compound 9c | Not Specified | < 100 | [17] |

| Compound 11d | Not Specified | < 100 | [17] |

| Compound 11d | Not Specified | 30 nM (GI₅₀) | [18] |

| Compound 11f | Not Specified | 27 nM (GI₅₀) | [18] |

| Compound 5b | MCF-7, A549 | 0.48, 0.97 | [19] |

Note: GI₅₀ (50% growth inhibition) is another common metric for antiproliferative activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

96-well flat-bottom microplates

-

Test isothiazole derivatives

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Isothiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[1][20][21]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of isothiazole derivatives is highly dependent on the nature and position of substituents on the isothiazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial profile of these compounds. For instance, the introduction of specific aryl or heterocyclic moieties at different positions of the isothiazole core can significantly enhance activity against both Gram-positive and Gram-negative bacteria.[18][22]

Quantitative Evaluation of Antimicrobial Efficacy

The in vitro antimicrobial activity of novel isothiazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Isothiazole Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Bacteria | 4 - 32 | [1] |

| Substituted Phenylthiazole 6a & 6b | Fungi | 250 | [23] |

| Thiazole-based derivative 11b | S. aureus, E. coli, P. aeruginosa | More potent than ciprofloxacin | [24] |

| Thiazole-based derivative 11e | S. aureus, E. coli, P. aeruginosa | More potent than ciprofloxacin | [24] |

| Benzothiazole derivative 13 | MRSA, E. coli | 50 | [11] |

| Benzothiazole derivative 14 | MRSA, E. coli | 50-75 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Test isothiazole derivatives

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Multichannel pipette

-

Microplate reader (optional, for automated reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of the isothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Isothiazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating the ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[25]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of some isothiazole derivatives are attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[13] Furthermore, as discussed earlier, the inhibition of the NF-κB and MAPK signaling pathways also contributes significantly to their anti-inflammatory potential.[10]

Figure 3: A representative experimental workflow for the discovery and development of novel isothiazole derivatives.

Conclusion and Future Directions

The isothiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The insights into their mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and MAPK, provide a solid foundation for the rational design of more potent and selective therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of novel isothiazole compounds.

Future research should focus on expanding the chemical space around the isothiazole core, exploring novel substitution patterns to enhance target specificity and reduce off-target effects. A deeper understanding of the structure-activity relationships will be instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued investigation of isothiazole derivatives holds great promise for the development of next-generation drugs to address the pressing challenges in oncology, infectious diseases, and inflammatory disorders.

References

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

- Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024).

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers.

- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

-

In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. (n.d.). Retrieved December 12, 2025, from [Link]

-

a, the MIC values of the tested thiazole derivatives in the medium with... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). PubMed.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Retrieved December 12, 2025, from [Link]

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central.

- Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. (2024). PubMed Central.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved December 12, 2025, from [Link]

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).

- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancre

- Clinical candidates of small molecule p38 MAPK inhibitors for inflamm

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

-

Structures of some thiazole derivatives with antitumor activity. - ResearchGate. (2022). Retrieved December 12, 2025, from [Link]

- (PDF) Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025).

- (PDF) Anti-inflammatory effect of BMP326, a novel benzothiazole derivative: Possible involvement of the NF-κB and MAPKs Signaling Pathways in LPS-induced RAW264.7 macrophages. (n.d.).

- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). PubMed Central.

- Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols. (n.d.). Benchchem.

-

Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. (n.d.). Retrieved December 12, 2025, from [Link]

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.

- New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. (1973). PubMed.

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv

-

In vitro and in silico studies of antimicrobial activity. (n.d.). Retrieved December 12, 2025, from [Link]

- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Turkish Journal of Pharmaceutical Sciences.

- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). Odessa University.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.

- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central.

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). PubMed Central.

- The Nuclear Factor NF-κB Pathway in Inflamm

- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025).

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Retrieved December 12, 2025, from [Link]

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- (PDF) Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025).

- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PubMed Central.

- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (n.d.). Semantic Scholar.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. [PDF] Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line | Semantic Scholar [semanticscholar.org]

- 15. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 19. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchemrev.com [jchemrev.com]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 24. researchgate.net [researchgate.net]

- 25. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Isothiazol-4-amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse molecular interactions have led to its incorporation into a wide array of therapeutic agents. This technical guide focuses on a key building block, Isothiazol-4-amine hydrochloride (CAS 64527-29-3), providing an in-depth analysis of its potential applications, strategic synthetic utility, and field-proven insights for researchers, scientists, and drug development professionals. We will explore its role in the synthesis of targeted therapies, particularly kinase inhibitors, and provide detailed experimental frameworks to empower the next generation of drug discovery.

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring is a cornerstone of numerous biologically active compounds, prized for its metabolic stability and capacity to act as a versatile pharmacophore.[1][2] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] The inherent structural features of the isothiazole ring allow it to serve as a bioisostere for other aromatic systems, offering a unique opportunity to modulate the physicochemical and pharmacokinetic properties of drug candidates.

This compound emerges as a particularly valuable starting material. The presence of a primary amine at the 4-position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

A significant area of application for isothiazole-based compounds is in the development of protein kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The isothiazole scaffold can be elaborated to create molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Isothiazolyl-pyrimidines as Kinase Inhibitors

The combination of the isothiazole ring with a pyrimidine moiety has proven to be a particularly fruitful strategy for the development of potent kinase inhibitors.[7][8] The pyrimidine core can establish key hydrogen bond interactions within the kinase hinge region, while the isothiazole fragment can be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. This compound is an ideal precursor for the synthesis of such compounds through nucleophilic aromatic substitution reactions with activated pyrimidines.

Aurora Kinase and Rho-Associated Kinase (ROCK) Inhibition

Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[6] Similarly, ROCKs are involved in cellular processes like contraction and motility, and their inhibition has therapeutic potential in cardiovascular diseases and cancer.[9][10] The isothiazole scaffold has been successfully incorporated into inhibitors of both Aurora kinases and ROCKs, highlighting the versatility of this heterocyclic system in targeting diverse kinase families.

Synthetic Strategies and Experimental Protocols

The strategic value of this compound lies in the reactivity of its primary amino group. This section provides detailed protocols for key synthetic transformations.

N-Acylation of this compound

Acylation of the amino group is a fundamental step in building molecular complexity. The resulting amide bond can serve as a stable linker to introduce various substituents, enabling extensive SAR exploration.

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a suitable base (2.2 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and the HCl byproduct generated during the reaction. Stir the mixture at room temperature until a clear solution is obtained.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired N-(isothiazol-4-yl)amide.[11]

Table 1: Representative N-Acylation Reactions of Isothiazol-4-amine

| Acylating Agent | Base | Solvent | Product |

| Benzoyl Chloride | Triethylamine | DCM | N-(isothiazol-4-yl)benzamide |

| Acetyl Chloride | Pyridine | THF | N-(isothiazol-4-yl)acetamide |

| 4-Chlorobenzoyl Chloride | DIPEA | DCM | 4-chloro-N-(isothiazol-4-yl)benzamide |

Synthesis of Isothiazolyl-pyrimidine Derivatives

The synthesis of isothiazolyl-pyrimidine kinase inhibitors often involves the reaction of an amino-isothiazole with a chloropyrimidine.

Experimental Protocol: Synthesis of a Generic Isothiazolyl-pyrimidine

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and a substituted 4-chloropyrimidine (1.0 equivalent) in a suitable solvent such as 2-propanol or water, add a catalytic amount of hydrochloric acid.[12][13]

-

Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and adjust the pH with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

// Reactants Isothiazolamine [label="Isothiazol-4-amine\nHydrochloride", fillcolor="#F1F3F4"]; Chloropyrimidine [label="Substituted\n4-Chloropyrimidine", fillcolor="#F1F3F4"];

// Reaction Conditions Reaction [label="Acid Catalyst\n(e.g., HCl)\nSolvent (e.g., 2-Propanol)\nHeat", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Product Product [label="N-(Isothiazol-4-yl)pyrimidin-4-amine\n(Kinase Inhibitor Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows Isothiazolamine -> Reaction [arrowhead=none]; Chloropyrimidine -> Reaction; Reaction -> Product; }

Synthesis of an Isothiazolyl-pyrimidine Scaffold.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound allows for a systematic investigation of SAR. Key areas for modification include:

-

The N-acyl group: Variation of the substituent on the acyl group can probe interactions with different regions of the kinase ATP-binding site. Aromatic, heteroaromatic, and aliphatic groups can be introduced to optimize potency and selectivity.

-

Substitution on the isothiazole ring: While the parent compound is Isothiazol-4-amine, derivatives with substituents at other positions of the isothiazole ring can also be explored to fine-tune the electronic and steric properties of the molecule.

-

The pyrimidine moiety: Substitution on the pyrimidine ring can further enhance binding affinity and modulate pharmacokinetic properties.

// Core Scaffold Core [label="{Isothiazol-4-amine Core | { R¹ (N-acyl/aryl) | R² (Isothiazole subs.) | R³ (Pyrimidine subs.)}}", fillcolor="#FBBC05", fontcolor="#202124"];

// Properties Potency [label="Kinase Inhibitory\nPotency", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="Kinase Selectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetic\nProperties", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships Core:port1 -> Potency [label="Modulates binding affinity", fontsize=8, fontcolor="#5F6368"]; Core:port1 -> Selectivity [label="Exploits subtle pocket differences", fontsize=8, fontcolor="#5F6368"]; Core:port2 -> PK [label="Influences solubility & metabolism", fontsize=8, fontcolor="#5F6368"]; Core:port3 -> Potency [label="Hinge-binding interactions", fontsize=8, fontcolor="#5F6368"]; Core:port3 -> PK [label="Affects ADME properties", fontsize=8, fontcolor="#5F6368"]; }

Key Areas for SAR Exploration.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its ready availability and the reactivity of its primary amino group provide a solid foundation for the development of novel therapeutic agents. Future research in this area will likely focus on the development of more complex derivatives through multi-component reactions and the exploration of new biological targets for isothiazole-based compounds. The continued application of this privileged scaffold holds great promise for the discovery of next-generation medicines.

References

-

Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Available from: [Link]

-

Machoń, Z., Miedzybrodzki, R., & Regiec, A. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish Journal of Pharmacology and Pharmacy, 36(5), 485-491. Available from: [Link]

- Google Patents. (1976). 4-Aminothiazole. US3939172A.

-

Witty, D. R., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 19(13), 3487-3490. Available from: [Link]

-

Wang, L., et al. (2014). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. European Journal of Medicinal Chemistry, 84, 431-438. Available from: [Link]

-

Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1785-1793. Available from: [Link]

-

Wang, C., & Ji, J. (2019). Synthesis of N‐iminoisothiazolium ylides via a formal [4+1] cycloaddition. Angewandte Chemie International Edition, 58(38), 13475-13479. Available from: [Link]

-

Chi, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8486-8501. Available from: [Link]

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry, 89(10), 2023-2063. Available from: [Link]

-

Manne, S., et al. (2017). Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives. Archiv der Pharmazie, 350(8), 1700078. Available from: [Link]

-

Sharma, P., & Kumar, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. Available from: [Link]

- Google Patents. (2001). Methods for the acylation of amine compounds. US6211384B1.

-

Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available from: [Link]

-

Jayakumar, S., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. Available from: [Link]

-

AA Blocks. (n.d.). This compound. AA00EIAW. Available from: [Link]

-

Li, Y., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. Journal of Agricultural and Food Chemistry, 71(38), 13865-13875. Available from: [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137. Available from: [Link]

-

Desai, N. C., et al. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(23), 5678. Available from: [Link]

-

Heravi, M. M., et al. (2012). Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates. Synthetic Communications, 42(18), 2717-2723. Available from: [Link]

-

Stanojković, T. P., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(27), 17351-17364. Available from: [Link]

-

El-Sayed, N. N. E. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. International Journal of Organic Chemistry, 5, 1-14. Available from: [Link]

-

Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available from: [Link]

-

Taylor, R. D., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available from: [Link]

-

Ulu, A., et al. (2022). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 230, 114104. Available from: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

-

Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(1), 113-120. Available from: [Link]

-

Morley, J. O., et al. (2005). Structure-activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry, 3(20), 3713-3719. Available from: [Link]

-

De Jonghe, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 22(33), 6625-6634. Available from: [Link]

-

MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank 2021, M1294. Available from: [Link]

-

Alam, M. A. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry, 26(4), 343-347. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

Sources

- 1. Synthesis and cytotoxic activity of new isothiazolo[5,4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Isothiazol-4-amine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered sulfur and nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and metabolic stability.[1][2] This guide focuses on a particularly valuable derivative, Isothiazol-4-amine hydrochloride, as a strategic starting point for drug discovery campaigns. We will explore the scaffold's inherent physicochemical properties, delve into synthetic strategies for library generation, and analyze its application in developing targeted therapeutics, supported by field-proven insights and detailed experimental protocols.

The Isothiazole Core: A Foundation of Chemical Diversity and Biological Activity

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[2][3] This 1,2-relationship between two electronegative heteroatoms imparts a unique set of physicochemical properties that make it an attractive scaffold in drug design.[1][2] Unlike its isomer, thiazole, the isothiazole ring is found in several successful pharmaceutical drugs, including the antipsychotics Ziprasidone and Perospirone.[4][5][6]